3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid
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Overview
Description
3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid is a chemical compound that combines the properties of an alcohol and an amine. It is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine. The compound is known for its unique structure, which allows it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol typically involves the reaction of dimethylamine with a phenylpropanol derivative. One common method is the reductive amination of 1-phenylpropan-1-one with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-phenylpropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(Dimethylamino)-1-phenylpropan-1-one or 3-(Dimethylamino)-1-phenylpropanoic acid.
Reduction: 3-(Dimethylamino)-1-phenylpropanamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with amine functionalities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-phenylpropan-1-ol involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in nucleophilic substitution reactions. The alcohol group can form hydrogen bonds, influencing the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-phenylpropan-1-one: Similar structure but with a ketone group instead of an alcohol.
3-(Dimethylamino)-1-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
3-(Dimethylamino)-1-phenylpropanamine: Similar structure but with an amine group instead of an alcohol.
Uniqueness
3-(Dimethylamino)-1-phenylpropan-1-ol is unique due to its combination of an alcohol and an amine group in the same molecule. This allows it to participate in a wider range of chemical reactions compared to its similar compounds. Its versatility makes it valuable in various fields of research and industry.
Properties
IUPAC Name |
3-(dimethylamino)-1-phenylpropan-1-ol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.C2H2O4/c1-12(2)9-8-11(13)10-6-4-3-5-7-10;3-1(4)2(5)6/h3-7,11,13H,8-9H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDOYDOLXKWIKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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